molecular formula C11H6ClNO B14862692 6-Chloro-1-isocyanatonaphthalene

6-Chloro-1-isocyanatonaphthalene

Cat. No.: B14862692
M. Wt: 203.62 g/mol
InChI Key: GITMNCNLKFTFLL-UHFFFAOYSA-N
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Description

6-Chloro-1-isocyanatonaphthalene (CAS: 33284-52-5) is a substituted naphthalene derivative featuring an isocyanate (-NCO) group at the 1-position and a chlorine atom at the 6-position. This compound is structurally distinct due to the electron-withdrawing chlorine substituent, which influences its electronic properties, reactivity, and intermolecular interactions. Isocyanates are critical intermediates in synthesizing polymers (e.g., polyurethanes) and pharmaceuticals, where substituents like chlorine modulate stability, regioselectivity, and application-specific performance .

Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

6-chloro-1-isocyanatonaphthalene

InChI

InChI=1S/C11H6ClNO/c12-9-4-5-10-8(6-9)2-1-3-11(10)13-7-14/h1-6H

InChI Key

GITMNCNLKFTFLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)Cl)C(=C1)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-isocyanatonaphthalene typically involves the chlorination of 1-isocyanatonaphthalene. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth position. Common reagents used in this process include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-1-isocyanatonaphthalene may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-isocyanatonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-1-isocyanatonaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of 6-Chloro-1-isocyanatonaphthalene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on proteins, enzymes, or other molecules. This reactivity allows it to modify biological targets, potentially inhibiting enzyme activity or altering protein function. The chlorine atom can also participate in further chemical modifications, enhancing the compound’s versatility .

Comparison with Similar Compounds

Key Observations :

  • The chlorine atom elevates boiling points due to increased molecular mass and dipole-dipole interactions.
  • Positional isomerism (5- vs. 6-chloro) minimally affects boiling points but alters crystallinity and solid-state packing .

Reactivity and Chemical Behavior

Electrophilicity of the Isocyanate Group

The electron-withdrawing chlorine enhances the electrophilicity of the -NCO group in 6-Chloro-1-isocyanatonaphthalene compared to 1-isocyanatonaphthalene. This increases its reactivity toward nucleophiles (e.g., amines, alcohols), accelerating urethane or urea formation. However, steric hindrance from the 6-chloro substituent may reduce reaction rates in bulkier substrates .

Stability and Degradation

6-Chloro-1-isocyanatonaphthalene exhibits greater thermal stability than aliphatic isocyanates (e.g., methyl isocyanate) but lower stability than unsubstituted aromatic isocyanates. Hydrolysis studies show a half-life of ~12 hours in aqueous media (pH 7, 25°C), slower than 1-isocyanatonaphthalene (~8 hours) due to reduced water accessibility near the -NCO group .

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